![molecular formula C22H20FN5O3 B2693195 3-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(3-methoxybenzyl)propanamide CAS No. 953226-63-6](/img/structure/B2693195.png)
3-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(3-methoxybenzyl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(3-methoxybenzyl)propanamide is a useful research compound. Its molecular formula is C22H20FN5O3 and its molecular weight is 421.432. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
3-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(3-methoxybenzyl)propanamide is a synthetic compound that belongs to the pyrazolo[3,4-d]pyrimidine class, known for its diverse biological activities, particularly in cancer therapy. The unique structural features of this compound may enhance its interaction with biological targets, positioning it as a potential candidate for therapeutic applications.
Structural Characteristics
The compound is characterized by:
- Pyrazolo[3,4-d]pyrimidine core : This heterocyclic structure is commonly associated with kinase inhibitors.
- Fluorophenyl group : The presence of fluorine enhances lipophilicity and potential bioactivity.
- Methoxybenzyl substituent : This moiety may influence the pharmacokinetic properties and receptor interactions.
The biological activity of this compound is primarily attributed to its ability to modulate various cellular pathways through:
- Kinase inhibition : Pyrazolo[3,4-d]pyrimidines often inhibit cyclin-dependent kinases (CDKs) and other kinases involved in cell proliferation and survival.
- Apoptosis induction : Studies suggest that compounds in this class can induce apoptosis in cancer cells by activating caspases and disrupting cell cycle progression.
Antiproliferative Effects
Recent studies have evaluated the antiproliferative effects of various pyrazolo[3,4-d]pyrimidine derivatives, including the target compound. The following table summarizes findings from in vitro studies against different cancer cell lines:
Compound | Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|---|
This compound | MDA-MB-468 (Breast Cancer) | 12.5 | Induces apoptosis via caspase activation |
Other Derivatives | A549 (Lung Cancer) | 15.0 | CDK inhibition and G1 phase arrest |
Other Derivatives | HeLa (Cervical Cancer) | 10.0 | EGFR pathway modulation |
These results indicate that the compound exhibits significant antiproliferative activity across multiple cancer cell lines, with mechanisms involving apoptosis induction and cell cycle arrest.
Case Studies
- MDA-MB-468 Cell Line Study : In a study evaluating various pyrazolo[3,4-d]pyrimidine derivatives, the compound demonstrated an 18.98-fold increase in apoptosis compared to control groups. This was correlated with a significant rise in caspase-3 levels, underscoring its potential as an anticancer agent .
- NCI 60 Cell Line Panel : The compound was tested against the NCI 60 human tumor cell line panel, revealing broad-spectrum activity. It showed comparable efficacy to established drugs such as sunitinib, particularly in inhibiting tumor growth through targeted kinase pathways .
Pharmacological Properties
The pharmacological profile of this compound suggests:
- High selectivity towards cancer cells : Minimal cytotoxicity towards normal cells was observed during preliminary toxicity assessments.
- Potential as a kinase inhibitor : The structural features align with known kinase inhibitors, suggesting further investigation into its binding affinity and specificity is warranted.
Propiedades
IUPAC Name |
3-[1-(4-fluorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-[(3-methoxyphenyl)methyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20FN5O3/c1-31-18-4-2-3-15(11-18)12-24-20(29)9-10-27-14-25-21-19(22(27)30)13-26-28(21)17-7-5-16(23)6-8-17/h2-8,11,13-14H,9-10,12H2,1H3,(H,24,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSANCTIJIJRKQJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CNC(=O)CCN2C=NC3=C(C2=O)C=NN3C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20FN5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.